molecular formula C13H18N2 B1484125 1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine CAS No. 1824147-28-5

1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine

Cat. No.: B1484125
CAS No.: 1824147-28-5
M. Wt: 202.3 g/mol
InChI Key: NIJIQELADCZHKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which includes “1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine”, often involves the use of heterocyclic scaffolds . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A new alkylaminophenol compound, which can be used as a drug active substance, was synthesized by the Petasis reaction .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve the use of heterocyclic scaffolds . These reactions can lead to a variety of bioactive compounds, many of which contain nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 202.3 g/mol. The compound is typically available in a liquid form .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Key Intermediate in Antibiotic Synthesis : The related compound, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, serves as a crucial intermediate in the synthesis of premafloxacin, highlighting its role in developing veterinary antibiotics. The synthesis process involves stereoselective alkylation and Michael addition, showcasing the compound's utility in creating structurally complex and biologically significant molecules (Fleck et al., 2003).

  • Irreversible Inhibition of Monoamine Oxidase B (MAO-B) : Derivatives of pyrrolidin-3-amine, through processes like N-methylation, can transform from reversible to irreversible inhibitors of MAO-B, a key enzyme in the brain. This transition significantly impacts the development of treatments for neurological conditions, demonstrating the compound's pharmacological potential (Ding & Silverman, 1993).

  • Cobalt(III) Complex Synthesis : Pyrrolidin-3-amine derivatives have been used to synthesize Cobalt(III) complexes, contributing to the field of coordination chemistry. These complexes, characterized by X-ray diffraction, offer insights into molecular structures and potential applications in catalysis and material science (Amirnasr et al., 2001).

Pharmacological Applications

  • κ-Opioid Receptor Antagonism : 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, a derivative, is a high-affinity antagonist for κ-opioid receptors (KOR), with potential therapeutic implications for treating depression and addiction disorders. This compound's selectivity and efficacy in preclinical models underscore the therapeutic potential of pyrrolidin-3-amine derivatives in neuropsychiatric conditions (Grimwood et al., 2011).

Chemical Reactivity and Derivative Synthesis

  • Redox-Annulations : Pyrrolidine derivatives undergo redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines. This process demonstrates the compound's versatility in synthesizing heterocyclic structures, which are foundational in medicinal chemistry (Kang et al., 2015).

Future Directions

The future directions for “1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine” and similar compounds could involve further exploration of their potential uses in drug discovery . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

Properties

IUPAC Name

1-[(4-ethenylphenyl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-11-3-5-12(6-4-11)9-15-8-7-13(14)10-15/h2-6,13H,1,7-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJIQELADCZHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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